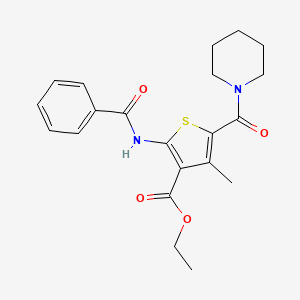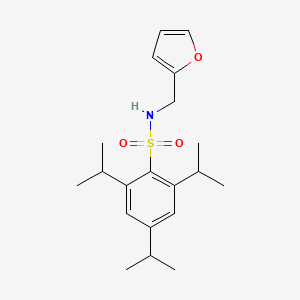![molecular formula C18H12BrN3O3S B11703670 (2E)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B11703670.png)
(2E)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
化合物(2E)-N-[4-(4-ブロモフェニル)-1,3-チアゾール-2-イル]-3-(3-ニトロフェニル)プロプ-2-エンアミド は、チアゾール環、ブロモフェニル基、ニトロフェニル基を特徴とする合成有機分子です。
準備方法
合成経路と反応条件
(2E)-N-[4-(4-ブロモフェニル)-1,3-チアゾール-2-イル]-3-(3-ニトロフェニル)プロプ-2-エンアミドの合成は、通常、複数段階の有機反応を伴います。一般的な方法には、以下の手順が含まれます。
チアゾール環の形成: チアゾール環は、チオ尿素誘導体とα-ハロケトンを伴う環化反応によって合成することができます。
ニトロフェニル基の付加: ニトロフェニル基は、通常、濃硝酸と硫酸の混合物を使用してニトロ化反応によって導入されます。
アミド形成: 最終段階は、チアゾール誘導体とニトロフェニルプロプ-2-エンアミドの縮合反応によるアミド結合の形成です。
工業的生産方法
この化合物の工業的生産は、大規模生産向けに最適化された同様の合成経路を伴う場合があります。これには、高収率と純度を確保するための連続フローリアクター、自動合成、および精製技術の使用が含まれます。
化学反応の分析
反応の種類
酸化: この化合物は、特にチアゾール環またはニトロフェニル基で酸化反応を受ける可能性があります。
還元: 還元反応はニトロ基を標的にし、アミンに変換できます。
置換: フェニル環上の臭素原子は、アミンやチオールなどのさまざまな求核剤で置換できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) が含まれます。
還元: 水素ガス (H₂) とパラジウム触媒 (Pd/C) または水素化ホウ素ナトリウム (NaBH₄) などの還元剤が使用されます。
置換: 求核置換反応は、通常、アジ化ナトリウム (NaN₃) やチオ尿素などの試薬を穏やかな条件で使用します。
主な生成物
酸化: 生成物には、スルホキシドまたはスルホンが含まれる場合があります。
還元: 主な生成物は、対応するアミンです。
置換: 生成物は、アジドやチオールなど、使用される求核剤によって異なります。
科学的研究の応用
化学
触媒: この化合物は、遷移金属触媒反応における配位子として機能できます。
材料科学: これは、特定の電子特性または光学特性を持つ高度な材料の合成に使用されます。
生物学
生物学的プローブ: この化合物は、特定の生体分子の検出のための蛍光プローブとして使用されます。
酵素阻害: これは、特定の酵素の阻害剤として働き、酵素機構の研究を助けます。
医学
薬物開発: この化合物は、癌や感染症を含むさまざまな病気の治療における潜在的な治療剤として調査されています。
工業
染料合成: これは、繊維やその他の材料用の染料や顔料の製造に使用されます。
作用機序
(2E)-N-[4-(4-ブロモフェニル)-1,3-チアゾール-2-イル]-3-(3-ニトロフェニル)プロプ-2-エンアミドの作用機序は、特定の分子標的との相互作用を伴います。この化合物は、酵素または受容体に結合して、その活性を阻害できます。たとえば、キナーゼのATP結合部位に結合することで、標的タンパク質のリン酸化をブロックし、キナーゼを阻害する可能性があります。この阻害は、細胞シグナル伝達経路を混乱させ、治療効果をもたらす可能性があります。
類似化合物の比較
類似化合物
- (2E)-N-[4-(4-クロロフェニル)-1,3-チアゾール-2-イル]-3-(3-ニトロフェニル)プロプ-2-エンアミド
- (2E)-N-[4-(4-フルオロフェニル)-1,3-チアゾール-2-イル]-3-(3-ニトロフェニル)プロプ-2-エンアミド
- (2E)-N-[4-(4-メチルフェニル)-1,3-チアゾール-2-イル]-3-(3-ニトロフェニル)プロプ-2-エンアミド
独自性
(2E)-N-[4-(4-ブロモフェニル)-1,3-チアゾール-2-イル]-3-(3-ニトロフェニル)プロプ-2-エンアミドに臭素原子が存在することで、独自の電子特性が得られ、クロロ、フルオロ、またはメチル類似体と比較して、特定の化学反応でより反応性が高くなります。これは、さまざまなアプリケーションにおける触媒または阻害剤としての有効性を高める可能性があります。
類似化合物との比較
Similar Compounds
- (2E)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)prop-2-enamide
- (2E)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)prop-2-enamide
- (2E)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)prop-2-enamide
Uniqueness
The presence of the bromine atom in (2E)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)prop-2-enamide imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chloro, fluoro, or methyl analogs. This can enhance its effectiveness as a catalyst or inhibitor in various applications.
特性
分子式 |
C18H12BrN3O3S |
|---|---|
分子量 |
430.3 g/mol |
IUPAC名 |
(E)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)prop-2-enamide |
InChI |
InChI=1S/C18H12BrN3O3S/c19-14-7-5-13(6-8-14)16-11-26-18(20-16)21-17(23)9-4-12-2-1-3-15(10-12)22(24)25/h1-11H,(H,20,21,23)/b9-4+ |
InChIキー |
AMTJZLXRRJVBDT-RUDMXATFSA-N |
異性体SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-fluorobenzamide](/img/structure/B11703589.png)
![(5E)-2-[(2-chlorophenyl)amino]-5-[4-(dimethylamino)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B11703590.png)
![N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-3-nitrobenzamide](/img/structure/B11703592.png)

![N-(4-Bromophenyl)-1-{N'-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}formamide](/img/structure/B11703609.png)
![2-(3-methylphenyl)-6-(morpholin-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11703613.png)

![(2E)-3-(2-fluorophenyl)-2-[(4-methylphenyl)formamido]-N-(2-phenylethyl)prop-2-enamide](/img/structure/B11703621.png)

![(4Z)-4-[2-(2-bromophenyl)hydrazinylidene]-3-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B11703630.png)
![N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-2-chlorobenzamide](/img/structure/B11703639.png)
![4-iodo-N-(2,2,2-trichloro-1-{[(2-methoxyanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11703646.png)


